![molecular formula C7H15ClN2O2 B2741188 2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone hydrochloride CAS No. 2365419-70-9](/img/structure/B2741188.png)
2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone hydrochloride
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Overview
Description
2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone hydrochloride is a chemical compound used for scientific research . It is available from suppliers such as Combi-Blocks, Inc., and A2B Chem LLC .
Molecular Structure Analysis
The molecular formula of 2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone hydrochloride is C7H15ClN2O2 . The InChI code is 1S/C7H14N2O2/c1-8-2-4-9(5-3-8)7(11)6-10/h10H,2-6H2,1H3 .Physical And Chemical Properties Analysis
The molecular weight of 2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone hydrochloride is 158.2 . It is a powder and is stored at room temperature .Scientific Research Applications
Pharmacology: Anti-inflammatory Agent
This compound has been studied for its potential anti-inflammatory effects. In pharmacological research, it has shown promise in reducing inflammation by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-1β . This could make it a valuable candidate for the development of new anti-inflammatory drugs.
Medicinal Chemistry: Synthesis of Therapeutic Agents
In medicinal chemistry, the compound serves as a building block for synthesizing various therapeutic agents. Its structure allows for the creation of derivatives that may possess a wide range of biological activities, potentially leading to the development of new medications .
Biochemistry: Enzyme Inhibition Studies
Biochemists utilize this compound in enzyme inhibition studies to understand the interaction between small molecules and enzymes. This can provide insights into enzyme function and aid in the design of enzyme inhibitors that could be used as drugs .
Organic Synthesis: Intermediate for Complex Molecules
Organic chemists value this compound as an intermediate in the synthesis of more complex molecules. Its reactive functional groups make it a versatile precursor for various organic synthesis pathways .
Analytical Chemistry: Chemical Analysis and Testing
In analytical chemistry, the compound’s unique properties can be exploited in chemical analysis and testing. It may be used as a standard or reagent in chromatographic methods to detect or quantify other substances .
Chemical Engineering: Process Optimization
Chemical engineers might explore the use of this compound in process optimization. Its stability and reactivity can be important factors in designing efficient industrial processes for the large-scale production of chemicals .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P330 (Rinse mouth), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Future Directions
properties
IUPAC Name |
2-hydroxy-1-(4-methylpiperazin-1-yl)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-8-2-4-9(5-3-8)7(11)6-10;/h10H,2-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMOFFAUGIQUTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone hydrochloride |
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